Cas no 2639404-84-3 (Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate)
Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-28230115
- ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
- 2639404-84-3
- Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
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- Inchi: 1S/C17H20N2O2/c1-2-21-17(20)16-5-3-15(4-6-16)13-19-12-9-14-7-10-18-11-8-14/h3-8,10-11,19H,2,9,12-13H2,1H3
- InChI Key: CNGJQHOGDQYYGG-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(=CC=1)CNCCC1C=CN=CC=1)=O
Computed Properties
- Exact Mass: 284.152477885g/mol
- Monoisotopic Mass: 284.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 51.2Ų
Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28230115-1g |
2639404-84-3 | 1g |
$1057.0 | 2023-09-09 | |||
| Enamine | EN300-28230115-5g |
2639404-84-3 | 5g |
$3065.0 | 2023-09-09 | |||
| Enamine | EN300-28230115-10g |
2639404-84-3 | 10g |
$4545.0 | 2023-09-09 | |||
| Enamine | EN300-28230115-0.05g |
ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate |
2639404-84-3 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
| Enamine | EN300-28230115-0.1g |
ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate |
2639404-84-3 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
| Enamine | EN300-28230115-0.25g |
ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate |
2639404-84-3 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-28230115-0.5g |
ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate |
2639404-84-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-28230115-1.0g |
ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate |
2639404-84-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-28230115-2.5g |
ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate |
2639404-84-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-28230115-5.0g |
ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate |
2639404-84-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 |
Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate: An Overview of a Promising Compound (CAS No. 2639404-84-3)
Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate (CAS No. 2639404-84-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate.
Chemical Structure and Properties
Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate is an organic compound with the molecular formula C17H20N2O2. The compound features a benzoate moiety linked to an amino group, which is itself attached to a pyridine ring through an ethyl chain. This intricate structure confers several unique properties to the molecule. For instance, the presence of the pyridine ring imparts aromaticity and basicity, while the ester group contributes to its solubility and reactivity. The compound has a molecular weight of approximately 288.35 g/mol and is typically synthesized through a series of well-defined chemical reactions.
Synthesis Methods
The synthesis of Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-formylbenzoic acid ethyl ester with 2-(pyridin-4-yl)ethanamine in the presence of a suitable reducing agent. This reaction typically proceeds via a reductive amination process, where the aldehyde group of the benzoic acid ester reacts with the amine to form an imine intermediate, which is then reduced to form the desired amine product. Another approach involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling reactions, which can provide high yields and excellent regioselectivity.
Biological Activities
Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate has been extensively studied for its biological activities, particularly in the context of its potential therapeutic applications. Recent research has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Studies have demonstrated that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in affected tissues.
In addition to its anti-inflammatory effects, Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying this activity is thought to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in cancer cells.
Potential Applications
The diverse biological activities of Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate make it a versatile compound with numerous potential applications in medicine and biotechnology. In addition to its anti-inflammatory and anticancer properties, recent studies have also explored its potential as an antiviral agent. Preliminary data suggest that it may inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV), by interfering with viral entry or replication processes.
Beyond its therapeutic applications, Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate may also find use in other areas such as materials science and chemical sensing. Its unique molecular structure and functional groups make it suitable for incorporation into polymers or other materials with specific properties, such as enhanced mechanical strength or improved biocompatibility.
Conclusion
In conclusion, Ethyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate (CAS No. 2639404-84-3) is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure confers a range of biological activities that make it a promising candidate for therapeutic development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, further highlighting its importance in medicinal chemistry and pharmaceutical science.
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